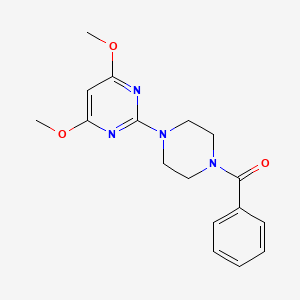![molecular formula C19H25F3N6 B15115956 2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine](/img/structure/B15115956.png)
2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is a complex organic compound that features a pyrimidine core substituted with tert-butyl, ethyl, and trifluoromethyl groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine typically involves multiple steps, starting from commercially available precursors. The key steps often include:
Formation of the pyrimidine core: This can be achieved through a condensation reaction between appropriate aldehydes and amidines.
Introduction of the tert-butyl and ethyl groups: These groups can be introduced via alkylation reactions using tert-butyl halides and ethyl halides, respectively.
Attachment of the trifluoromethyl group: This step can be accomplished using trifluoromethylation reagents such as trifluoromethyl iodide or trifluoromethyl sulfonates.
Piperazine substitution: The final step involves the substitution of a piperazine ring onto the pyrimidine core, which can be done using piperazine and appropriate coupling reagents under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of solvents and reagents.
Analyse Des Réactions Chimiques
Types of Reactions
2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution; nucleophiles like amines for nucleophilic substitution.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.
Applications De Recherche Scientifique
2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.
Mécanisme D'action
The mechanism of action of 2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity towards these targets. The piperazine ring can interact with various biological pathways, potentially leading to therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2,6-Di-tert-butyl-4-ethylphenol
- 2,2′-Methylenebis(6-tert-butyl-4-ethylphenol)
- tert-Butyl (4R,6R)-6-ethyl-2,2-dimethyl-1,3-dioxane-4-acetic acid
Uniqueness
2-Tert-butyl-4-ethyl-6-{4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl}pyrimidine is unique due to its combination of tert-butyl, ethyl, and trifluoromethyl groups, which confer specific chemical and biological properties. The presence of the piperazine ring further distinguishes it from other similar compounds, providing additional sites for interaction with biological targets.
Propriétés
Formule moléculaire |
C19H25F3N6 |
|---|---|
Poids moléculaire |
394.4 g/mol |
Nom IUPAC |
2-tert-butyl-4-ethyl-6-[4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C19H25F3N6/c1-5-13-10-16(26-17(25-13)18(2,3)4)28-8-6-27(7-9-28)15-11-14(19(20,21)22)23-12-24-15/h10-12H,5-9H2,1-4H3 |
Clé InChI |
WJBAEHBNGHWUTD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC(=NC(=N1)C(C)(C)C)N2CCN(CC2)C3=NC=NC(=C3)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-[(1-ethyl-5-fluoropyrazol-4-yl)methyl]ethanamine;hydrochloride](/img/structure/B15115876.png)

![4-{1-[(3-Fluoro-4-methoxyphenyl)methyl]piperidine-3-carbonyl}morpholine](/img/structure/B15115878.png)
![2-Phenyl-1-[3-(pyridin-4-yloxy)azetidin-1-yl]ethan-1-one](/img/structure/B15115882.png)
![5-(4-{[(5-Ethyl-6-methylpyridazin-3-yl)oxy]methyl}piperidin-1-yl)pyridine-2-carbonitrile](/img/structure/B15115890.png)
![2-(4-fluorophenoxy)-N-[1-(pyridin-2-yl)azetidin-3-yl]acetamide](/img/structure/B15115894.png)
![1-[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]-4-(3-methoxyphenyl)piperazine](/img/structure/B15115897.png)
![4,6-dimethyl-2-(5-{2-methyl-5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyrimidine](/img/structure/B15115898.png)
![6-Fluoro-2-[3-(morpholine-4-carbonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B15115910.png)
![2-cyclopropyl-N-[(4-fluorophenyl)methyl]acetamide](/img/structure/B15115919.png)
![3-Bromo-4-({1-[(3-fluorophenyl)methyl]pyrrolidin-3-yl}oxy)pyridine](/img/structure/B15115920.png)
![4-[({2-Cyclopropylimidazo[1,2-b]pyridazin-6-yl}oxy)methyl]-1-(3,3-difluorocyclobutanecarbonyl)piperidine](/img/structure/B15115937.png)
![6-cyclobutyl-N-methyl-N-[2-(pyridin-4-yl)ethyl]pyrimidin-4-amine](/img/structure/B15115939.png)

